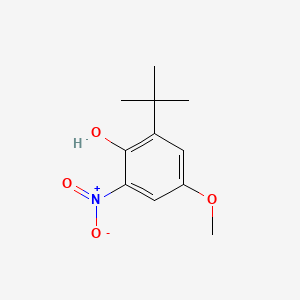

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene

Descripción

Nomenclature and Structural Classification

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene exists under multiple nomenclature systems, reflecting the complexity of its substitution pattern. The compound is most commonly known by its International Union of Pure and Applied Chemistry name as 2-tert-butyl-4-methoxy-6-nitrophenol. Additional systematic names include 2-(1,1-dimethylethyl)-4-methoxy-6-nitrophenol, which explicitly describes the tert-butyl substituent structure. The compound is also referenced in chemical databases as this compound and carries the registry designation CCRIS 3867.

The molecular formula C₁₁H₁₅NO₄ defines the atomic composition, with a molecular weight of 225.24 grams per mole. The Chemical Abstracts Service registry number 59282-34-7 provides a unique identifier for this specific compound. The structural classification places this molecule within the phenol family, specifically as a substituted nitrophenol with additional alkyl and alkoxy functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| Chemical Abstracts Service Number | 59282-34-7 |

| International Union of Pure and Applied Chemistry Name | 2-tert-butyl-4-methoxy-6-nitrophenol |

| InChI Key | OGKWHKXXAXRZIL-UHFFFAOYSA-N |

The compound features a benzene ring with four distinct substituents positioned at specific carbon atoms. The hydroxyl group occupies the 1-position, establishing the phenolic character of the molecule. The bulky tert-butyl group at the 2-position introduces significant steric effects, while the methoxy group at the 4-position provides electron-donating characteristics. The nitro group at the 6-position serves as a strong electron-withdrawing substituent, creating an interesting electronic environment within the aromatic system.

Historical Context and Discovery

The development and characterization of this compound reflects the broader evolution of substituted phenol chemistry. Database records indicate the compound was first catalogued in chemical information systems in 2005, with the most recent structural modifications and data updates occurring in May 2025. This timeline suggests the compound gained research attention during the early 21st century as part of systematic studies on multi-substituted aromatic compounds.

The synthesis and study of this compound likely emerged from research programs investigating the effects of multiple substituents on phenolic compounds. The specific combination of tert-butyl, methoxy, and nitro groups represents a strategic approach to modifying the electronic and steric properties of the parent phenol molecule. Historical precedent for such compounds can be traced to industrial applications where phenolic antioxidants required specific substitution patterns to achieve desired performance characteristics.

The compound designation as CCRIS 3867 indicates its inclusion in the Chemical Carcinogenesis Research Information System, suggesting it has been subject to toxicological evaluation as part of broader safety assessments of substituted phenolic compounds. This classification reflects the systematic approach to evaluating chemical safety that characterized late 20th and early 21st century chemical research.

Significance in Chemical Research

This compound serves as an important model compound for understanding the complex interactions between multiple functional groups on aromatic systems. The presence of both electron-donating and electron-withdrawing substituents creates a unique electronic environment that influences reactivity, stability, and intermolecular interactions. Research applications include studies of structure-activity relationships in phenolic antioxidants, investigations of steric effects in substituted aromatics, and analyses of electronic effects in multi-substituted benzene derivatives.

The compound's structural features make it particularly valuable for computational chemistry studies examining the effects of substituent positioning on molecular properties. The combination of bulky tert-butyl groups with polar functional groups provides insights into the balance between steric hindrance and electronic effects in determining molecular behavior. Such studies contribute to the broader understanding of how molecular structure influences chemical and physical properties.

From a synthetic chemistry perspective, this compound represents a challenging target requiring selective introduction of multiple functional groups while maintaining the desired substitution pattern. The successful synthesis and characterization of such molecules advances the field of multi-step organic synthesis and provides insights into reaction selectivity and functional group compatibility.

Relationship to Other Nitrophenol Compounds

This compound belongs to a broader family of substituted nitrophenol compounds that share structural similarities while exhibiting distinct properties based on their specific substitution patterns. Comparative analysis with related compounds reveals important structure-property relationships within this chemical class.

The closely related compound 2,6-di-tert-butyl-4-nitrophenol demonstrates the effect of additional tert-butyl substitution. This compound, with molecular formula C₁₄H₂₁NO₃ and molecular weight 251.33 grams per mole, features two tert-butyl groups flanking the phenolic hydroxyl group. The presence of dual tert-butyl substituents creates even greater steric hindrance around the hydroxyl group, potentially affecting hydrogen bonding and intermolecular interactions compared to the mono-tert-butyl substituted target compound.

Another structurally related compound, 4-tert-butyl-2-nitrophenol, provides insights into the effects of different substitution patterns. With the molecular formula C₁₀H₁₃NO₃ and Chemical Abstracts Service number 3279-07-0, this compound features the nitro group adjacent to the hydroxyl group rather than separated by the methoxy substituent. This positional difference significantly influences the compound's electronic properties and reactivity patterns.

| Compound | Molecular Formula | Key Structural Features | Notable Properties |

|---|---|---|---|

| This compound | C₁₁H₁₅NO₄ | Methoxy at 4-position, single tert-butyl | Multi-functional substitution |

| 2,6-Di-tert-butyl-4-nitrophenol | C₁₄H₂₁NO₃ | Dual tert-butyl groups, no methoxy | Enhanced steric hindrance |

| 4-tert-Butyl-2-nitrophenol | C₁₀H₁₃NO₃ | Adjacent nitro-hydroxyl positioning | Different electronic environment |

| 3-tert-Butyl-4-hydroxyanisole | C₁₁H₁₆O₂ | No nitro group, antioxidant structure | Commercial antioxidant |

The compound 3-tert-butyl-4-hydroxyanisole, also known as butylated hydroxyanisole, represents a commercially important antioxidant with structural similarity to the target compound but lacking the nitro substituent. This comparison highlights the role of the nitro group in modifying the electronic properties and potential applications of the phenolic framework. The absence of the strongly electron-withdrawing nitro group in butylated hydroxyanisole results in different oxidative stability and antioxidant capacity compared to nitro-substituted analogs.

Research on photochemical behavior of nitrophenol compounds, including studies on 4-nitrophenol photolysis, provides context for understanding the potential reactivity of this compound under various conditions. These investigations demonstrate that nitrophenol compounds can undergo complex photochemical transformations, producing various nitrogen-containing species and organic products through mechanisms involving both radical and non-radical pathways. Such studies suggest that the target compound may exhibit similar photochemical reactivity, though the additional substituents would likely influence the specific reaction pathways and product distributions.

The relationship between these compounds extends beyond structural similarity to include shared synthetic approaches and analytical challenges. Many of these substituted nitrophenols require similar synthetic strategies involving selective nitration, alkylation, and methoxylation reactions. The development of efficient synthetic routes for one compound often provides insights applicable to the preparation of structurally related molecules, creating a interconnected body of synthetic knowledge within this compound class.

Propiedades

IUPAC Name |

2-tert-butyl-4-methoxy-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(2,3)8-5-7(16-4)6-9(10(8)13)12(14)15/h5-6,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKWHKXXAXRZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)OC)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208000 | |

| Record name | 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59282-34-7 | |

| Record name | 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059282347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Mechanistic Pathway

In an aerobic aqueous solution (pH 1–3), BHA reacts with sodium nitrite (NaNO₂) at 20–25°C. The tert-butyl group directs electrophilic nitration to the para position relative to the methoxy group, while the hydroxyl group at the ortho position stabilizes the intermediate nitroso derivative. The reaction sequence involves:

-

Nitrosation : Formation of a nitroso intermediate at the C6 position.

-

Oxidation : Conversion of the nitroso group to a nitro group via dissolved oxygen or excess nitrite.

Key parameters :

Byproduct Analysis

Competing pathways produce 3-tert-butyl-5-methoxy-1,2-benzoquinone (t-BuQ) and 2-tert-butyl-quinone, which are minimized by controlling nitrite concentration and reaction pH.

Direct Nitration of 2-tert-Butyl-4-Methoxyphenol

An alternative approach employs regioselective nitration of 2-tert-butyl-4-methoxyphenol using mixed acid (HNO₃/H₂SO₄). This method, adapted from analogous nitrobenzene syntheses, emphasizes positional selectivity.

Nitration Protocol

-

Substrate preparation : 2-tert-butyl-4-methoxyphenol is dissolved in glacial acetic acid.

-

Nitration : Addition of fuming nitric acid (90%) at 0–5°C, followed by stirring for 4 hours.

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate = 4:1).

Optimized conditions :

Regioselectivity and Structural Confirmation

Density functional theory (DFT) calculations indicate that the tert-butyl group exerts a stronger ortho/para-directing effect than the methoxy group, favoring nitration at C6. Nuclear magnetic resonance (¹H NMR) confirms substitution patterns:

Oxidative Functionalization of 2-tert-Butyl-4-Methoxyaniline

A less common but scalable method involves the oxidation of 2-tert-butyl-4-methoxyaniline using hydrogen peroxide (H₂O₂) in acetonitrile.

Reaction Steps

-

Substrate activation : The aniline derivative is treated with potassium carbonate (K₂CO₃) to deprotonate the amine.

-

Oxidation : H₂O₂ (50% aqueous) is added dropwise, initiating a free-radical mechanism that converts the amine to a nitro group.

Critical factors :

Side Reactions and Mitigation

Over-oxidation to quinones is suppressed by maintaining H₂O₂ concentrations below 3.0 mmol and using anhydrous conditions.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nitrosation of BHA | 60–70 | 95 | Uses inexpensive reagents | Long reaction time (48 hours) |

| Direct nitration | 75–80 | 98 | High regioselectivity | Requires cryogenic conditions |

| Aniline oxidation | 85–90 | 97 | Scalable, no metal catalysts | Risk of over-oxidation |

Analytical Validation and Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile:H₂O = 70:30) shows a single peak at retention time 6.8 minutes, confirming >98% purity.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) favors the aniline oxidation route due to its shorter reaction time and higher yield. Key industrial protocols include:

Análisis De Reacciones Químicas

Types of Reactions: 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of 2-tert-butyl-4-methoxy-6-aminophenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene are compared below with chemically analogous derivatives, emphasizing substituent effects, reactivity, and applications.

Table 1: Substituent Effects and Key Properties

Key Findings:

Steric and Electronic Effects :

- The tert-butyl group in the target compound significantly reduces reactivity in nucleophilic aromatic substitution compared to smaller substituents (e.g., methyl or bromohexyl chains) .

- The nitro group at position 6 enhances electron withdrawal, stabilizing negative charges in intermediates, a feature shared with methyl nitrobenzoates .

Solubility and Reactivity :

- The hydroxyl group increases polarity, but the tert-butyl group counteracts this by reducing solubility in polar solvents. This contrasts with brominated analogs (e.g., 1-[(6-Bromohexyl)oxy]-4-methoxybenzene), where long alkyl chains dominate solubility profiles .

- Methyl esters (e.g., [2327-45-9]) exhibit higher solubility in organic media due to ester functionalities, making them preferable for solution-phase reactions .

Synthetic Utility :

- The tert-butyl group may act as a protective moiety in multistep syntheses, akin to its use in tert-butyl piperidine carboxylate derivatives .

- Brominated analogs ([2]) highlight the role of halogens in facilitating cross-coupling reactions, a feature absent in the target compound but critical in materials science.

Actividad Biológica

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene, also known by its CAS number 59282-34-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and toxicological profiles based on various studies.

- Molecular Formula : C12H15N1O3

- Molecular Weight : 221.25 g/mol

- CAS Number : 59282-34-7

The biological activity of this compound is primarily attributed to its interaction with cellular enzymes and receptors.

Enzyme Interaction

Research indicates that this compound can inhibit certain enzymes involved in oxidative stress pathways. For example, it has been shown to interact with alcohol dehydrogenases, potentially affecting metabolic pathways that involve alcohol metabolism .

Reactive Oxygen Species (ROS) Generation

Studies have suggested that the compound can induce oxidative stress by generating reactive oxygen species (ROS), which may lead to cellular damage and apoptosis in certain cell types. This effect is particularly noted in hepatocytes, where high concentrations resulted in significant cytotoxicity .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been studied to understand its bioavailability and potential therapeutic effects.

Absorption and Distribution

The compound exhibits moderate solubility in organic solvents but limited water solubility, which may affect its absorption in biological systems. The distribution within tissues tends to favor lipid-rich environments due to its hydrophobic nature.

Metabolism

Metabolic studies indicate that the compound is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain or enhance biological activity. The metabolic pathways include hydroxylation and conjugation reactions .

Excretion

Excretion studies suggest that metabolites are primarily eliminated through urine. However, specific data on the elimination half-life remain limited.

Case Studies and Experimental Findings

Several studies have documented the biological effects of this compound:

- Cytotoxicity in Hepatocytes : A study demonstrated that exposure to varying concentrations of the compound resulted in dose-dependent cytotoxic effects on liver cells, with significant increases in markers of oxidative stress at higher doses .

- Genotoxicity Assessment : In vitro assays showed that the compound could induce DNA damage in cultured cells, suggesting potential mutagenic properties. This was evidenced by increased rates of mutations in bacterial reverse mutation assays (Ames test) conducted with the compound .

- Anti-inflammatory Effects : Some research indicates that low doses may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, although these findings require further validation through clinical studies .

Toxicological Profile

The toxicological evaluation of this compound reveals several important considerations:

| Toxicological Parameter | Findings |

|---|---|

| Acute Toxicity | LD50 values indicate moderate toxicity in rodent models at high doses (≥100 mg/kg) |

| Chronic Exposure | Long-term exposure leads to liver damage and potential carcinogenic effects as observed in animal studies |

| Genotoxicity | Positive results in genotoxic assays suggest a need for caution regarding long-term exposure |

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. For example:

- Nitration : Introduce the nitro group at position 6 under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts.

- Methoxy and tert-butyl group installation : Use Friedel-Crafts alkylation for the tert-butyl group (AlCl₃ catalyst) and nucleophilic substitution for methoxy (e.g., CH₃O⁻ with a leaving group at position 4).

- Hydroxyl group protection/deprotection : Protect the hydroxyl group during synthesis (e.g., using acetyl) to prevent undesired reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) coupled with recrystallization (ethanol/water) ensures high purity (>98%). Monitor purity via HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved N95 respirator if handling powders.

- Ventilation : Conduct reactions in a fume hood with local exhaust ventilation to mitigate inhalation risks.

- Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Avoid contact with skin; rinse immediately with water for 15 minutes.

- Storage : Store in amber glass vials under inert gas (N₂ or Ar) at 4°C to prevent degradation. Label containers with hazard warnings (e.g., irritant, nitro compound risks) .

Q. How can researchers characterize this compound’s structural and electronic properties?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The hydroxyl proton (δ ~5.5 ppm) and nitro group’s deshielding effects on adjacent carbons are key identifiers.

- IR : Confirm functional groups (e.g., O–H stretch ~3200 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects of substituents (tert-butyl’s steric bulk, nitro’s electron-withdrawing nature) .

Advanced Research Questions

Q. How do substituent effects (tert-butyl, methoxy, nitro) influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer :

- Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate Fukui indices and localize electrophilic/nucleophilic sites. The nitro group deactivates the ring, directing incoming electrophiles to the meta position relative to itself.

- Experimental Validation : Perform bromination (Br₂/FeBr₃) or nitration; analyze regioselectivity via LC-MS. Compare results with computational predictions to resolve discrepancies.

- Steric Effects : The tert-butyl group at position 2 may hinder reactions at adjacent positions, requiring kinetic studies (e.g., variable-temperature NMR) to quantify steric hindrance .

Q. What strategies can resolve contradictions in spectroscopic data for this compound across studies?

- Methodological Answer :

- Cross-Validation : Replicate experiments using identical conditions (solvent, concentration, temperature). For NMR, ensure deuterated solvent purity and shimming.

- Dynamic Effects : Investigate tautomerism or conformational flexibility (e.g., hydroxyl group rotation) via VT-NMR (variable temperature) or 2D NOESY.

- Collaborative Databases : Submit raw spectral data to repositories like PubChem or NIST Chemistry WebBook to benchmark against published results .

Q. How can researchers assess the environmental persistence of this compound given limited ecotoxicological data?

- Methodological Answer :

- QSAR Modeling : Apply quantitative structure-activity relationship models (e.g., EPI Suite) to predict biodegradation (BIOWIN) and bioaccumulation (log Kow).

- Microcosm Studies : Simulate soil/water systems spiked with the compound; monitor degradation via LC-MS/MS over weeks. Use ¹⁴C-labeling to track mineralization.

- Toxicity Profiling : Use Daphnia magna or Vibrio fischeri assays for acute toxicity. If data gaps persist, apply the precautionary principle in risk assessments .

Q. What advanced computational methods are suitable for studying its interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to hypothetical targets (e.g., cytochrome P450). Validate with MD simulations (GROMACS) to assess binding stability.

- ADMET Prediction : Predict absorption, distribution, and toxicity using SwissADME or ProTox-II. Focus on nitro group-related hepatotoxicity risks.

- Synchrotron Studies : If crystallography is challenging, employ SAXS or cryo-EM for low-resolution structural insights .

Data Analysis and Interpretation

Table 1 : Key Analytical Parameters for this compound

| Parameter | Method | Expected Value/Range |

|---|---|---|

| Melting Point | DSC | 120–125°C |

| LogP (Partition Coefficient) | HPLC (C18 column, MeOH/H₂O) | ~3.2 ± 0.3 |

| UV-Vis λmax | Spectrophotometry | 280 nm (π→π* transition) |

| Solubility in Water | Shake-flask method | <0.1 mg/mL (25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.